N-{3-[(10-Oxoanthracen-9(10H)-ylidene)methyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(10-Oxoanthracen-9(10H)-ylidene)methyl]phenyl}acetamide is a chemical compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their photophysical properties and are commonly used in various applications such as organic light-emitting diodes (OLEDs) and fluorescent probes
Vorbereitungsmethoden
The synthesis of N-{3-[(10-Oxoanthracen-9(10H)-ylidene)methyl]phenyl}acetamide typically involves the reaction of 10-oxoanthracene-9-carbaldehyde with 3-aminophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity .
Analyse Chemischer Reaktionen
N-{3-[(10-Oxoanthracen-9(10H)-ylidene)methyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
N-{3-[(10-Oxoanthracen-9(10H)-ylidene)methyl]phenyl}acetamide has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of other anthracene derivatives and as a reagent in various organic reactions.
Biology: It is used in the study of photophysical properties and as a fluorescent probe in biological imaging.
Wirkmechanismus
The mechanism of action of N-{3-[(10-Oxoanthracen-9(10H)-ylidene)methyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The anthracene core of the compound allows it to absorb and emit light, making it useful in photophysical applications. The phenylacetamide group can interact with various biological targets, potentially leading to pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
N-{3-[(10-Oxoanthracen-9(10H)-ylidene)methyl]phenyl}acetamide can be compared with other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet–triplet annihilation upconversion systems.
9,10-Dimethylanthracene: Exhibits high fluorescence quantum yield and is used in various photophysical applications.
10-Phenylanthracene-9-yl derivatives: Used in OLEDs and other electronic devices due to their photophysical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical and chemical properties compared to other anthracene derivatives.
Eigenschaften
CAS-Nummer |
877220-78-5 |
---|---|
Molekularformel |
C23H17NO2 |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
N-[3-[(10-oxoanthracen-9-ylidene)methyl]phenyl]acetamide |
InChI |
InChI=1S/C23H17NO2/c1-15(25)24-17-8-6-7-16(13-17)14-22-18-9-2-4-11-20(18)23(26)21-12-5-3-10-19(21)22/h2-14H,1H3,(H,24,25) |
InChI-Schlüssel |
FCLGQZOWTWCGPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=CC(=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.